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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 3-Chlorotetrahydrofuran, a vital heterocyclic compound in organic synthesis and drug
development. This document is intended for researchers, scientists, and professionals in the
pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

3-Chlorotetrahydrofuran (C4sH7CIO) is a substituted cyclic ether with a molecular weight of
106.55 g/mol .[1][2] Its structure, featuring a chiral center at the C-3 position, makes it a
valuable building block in the synthesis of complex organic molecules. Understanding its
spectroscopic signature is paramount for reaction monitoring, quality control, and structural
elucidation of its derivatives. This guide provides a detailed interpretation of its NMR, IR, and
MS spectra, based on established principles and data from analogous compounds, to offer a
predictive and practical framework for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 3-Chlorotetrahydrofuran, both *H and 3C NMR provide critical
information about its structure.

'H NMR Spectroscopy
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The proton NMR spectrum of 3-Chlorotetrahydrofuran is predicted to exhibit a complex
pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin
coupling between adjacent protons.

Experimental Protocol:

A standard *H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.

e Sample Preparation: Dissolve approximately 5-10 mg of 3-Chlorotetrahydrofuran in 0.6-0.7
mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent.

e Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution.

o Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

» Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at
7.26 ppm).

Predicted *H NMR Data:

. Predicted Chemical Predicted Predicted Coupling
Proton Assighment . L
Shift (6, ppm) Multiplicity Constants (J, Hz)

, J(H3,H2) = 6-8 Hz,

H-3 43-45 Quintet (or tt)
J(H3,H4) = 6-8 Hz

H-2a, H-2b 38-41 m
H-5a, H-5b 3.7-39 m
H-4a, H-4b 21-24 m

Interpretation:

e H-3: The proton attached to the carbon bearing the chlorine atom is expected to be the most
deshielded due to the electron-withdrawing effect of the chlorine. It will appear as a multiplet,
likely a quintet or a triplet of triplets, due to coupling with the adjacent methylene protons at
C-2 and C-4.
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e H-2 and H-5: The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are
also deshielded. The protons on each of these carbons are diastereotopic, meaning they are
chemically non-equivalent and will have different chemical shifts, leading to complex
multiplets.

e H-4: The protons on C-4 are expected to be the most shielded among the methylene groups,
appearing as a complex multiplet further upfield.

The exact chemical shifts and coupling constants can be influenced by the solvent and the
conformation of the tetrahydrofuran ring. For a definitive assignment, two-dimensional NMR
techniques such as COSY and HSQC would be invaluable.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the number of chemically distinct carbon atoms
and their electronic environment.

Experimental Protocol:
A standard 3C NMR spectrum can be acquired on the same spectrometer used for *H NMR.

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is
typically required for $3C NMR compared to *H NMR.

o Acquisition: A proton-decoupled pulse sequence is standard, which results in singlets for
each carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-
noise ratio.

o Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16
ppm).

Predicted 3C NMR Data:
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-3 60 - 65
C-2 70-75
C-5 68 -72
C-14 35-40

Interpretation:

e C-3: The carbon directly attached to the electronegative chlorine atom is expected to be
significantly deshielded and will appear downfield.

e C-2 and C-5: The carbons bonded to the oxygen atom will also be deshielded and appear in
a similar region. C-2 may be slightly more deshielded than C-5 due to the beta-effect of the
chlorine atom.

e C-4: The C-4 carbon, being further from the electron-withdrawing groups, will be the most

shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

e Sample Preparation: The spectrum can be obtained from a neat liquid sample placed
between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

o Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean salt plates should be taken first and subtracted from the
sample spectrum.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

2980 - 2850 Strong C-H stretching (alkane)

1470 - 1450 Medium C-H bending (scissoring)
1100 - 1050 Strong C-O-C stretching (cyclic ether)
850 - 550 Medium-Strong C-Cl stretching

Interpretation:

e C-H Stretching: Strong absorptions in the 2850-3000 cm~1 region are characteristic of sp3 C-
H stretching vibrations.[3]

e C-H Bending: Medium intensity bands around 1450-1470 cm~* correspond to the scissoring
(bending) vibrations of the CHz groups.[3]

e C-O-C Stretching: A strong, characteristic absorption band in the 1050-1100 cm~1 region is
indicative of the C-O-C stretching vibration of the cyclic ether.

o C-CI Stretching: The presence of a carbon-chlorine bond is confirmed by a medium to strong
absorption in the fingerprint region, typically between 550 and 850 cm~1.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol:

« lonization: Electron lonization (El) is a common method for volatile compounds like 3-
Chlorotetrahydrofuran.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is recorded to generate the mass spectrum.
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Predicted Mass Spectrum Fragmentation:

m/z Proposed Fragment Notes

Molecular ion (M*"). The M+2
peak with ~1/3 intensity of the

106/108 [CaH-CIO]* _ ,
M*" peak is due to the 37Cl
isotope.
71 [CaH7O]* Loss of Cl radical.
43 [C2H30]* or [C3H7]* Common fragment in ethers.
42 [CsHe]* Loss of HCI and CH20.
Interpretation:

e Molecular lon: The molecular ion peak (M+") is expected at m/z 106. A characteristic feature
of chlorine-containing compounds is the presence of an M+2 peak at m/z 108 with an
intensity of approximately one-third that of the M*" peak, corresponding to the natural
abundance of the 3’Cl isotope.

e Loss of Chlorine: A prominent fragmentation pathway is the loss of a chlorine radical to form
a cation at m/z 71.

» Ring Cleavage: The tetrahydrofuran ring can undergo various cleavage pathways. Alpha-
cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation
pattern for ethers.[6][7] This can lead to the formation of smaller fragments. For instance, a
fragment at m/z 43 is commonly observed.

e Rearrangements: Rearrangement reactions can also occur, leading to the elimination of
neutral molecules such as HCI.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the structure of 3-
Chlorotetrahydrofuran and its key spectroscopic features.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://m.youtube.com/watch?v=V2GA343taN8
https://www.scribd.com/document/372967444/3-3-MS
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/product/b094208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Chlorg btructure

C4H-CIO
:W M
I~ Key IR Bands (cm~1) B I~ 1H NMR A

- C-H stretch: ~2900 - H-3: ~4.4 ppm
- C-O-C stretch: ~1070 - H-2,5: ~3.7-4.1 ppm
A - C-Cl stretch: ~700 Y -H-4:~2.2ppm J

Molecular Weight & Fragmentation Carbon Skeleto

13C NMR
- C-3: ~62 ppm

- C-2,5: ~70 ppm

- C-4: ~37 ppm

/Key MS Fragments (m/z)\
- M+":106/108
-[M-CII*: 71
N Other fragments: 43, 42/

Click to download full resolution via product page

Caption: Correlation of 3-Chlorotetrahydrofuran's structure with its spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS
spectroscopic data for 3-Chlorotetrahydrofuran. The interpretations are grounded in
fundamental spectroscopic principles and data from structurally related compounds. While this
guide serves as a robust reference, it is crucial for researchers to confirm these predictions with
experimental data for their specific samples. The provided protocols offer a starting point for
acquiring high-quality spectra. A thorough understanding of this data is essential for any
scientist working with this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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